molecular formula C17H24FNOS B2370115 (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone CAS No. 2034367-11-6

(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone

Cat. No.: B2370115
CAS No.: 2034367-11-6
M. Wt: 309.44
InChI Key: VJBNMFXFADZDAK-UHFFFAOYSA-N
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Description

(2-((tert-Butylthio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone (CAS 2034367-11-6) is a synthetic organic compound with the molecular formula C 17 H 24 FNOS and a molecular weight of 309.44 g/mol [ ]. This piperidine-based scaffold is of significant interest in medicinal chemistry and neuroscience research, particularly in the study of monoamine transporters. Piperidine and related alicyclic amine structures are frequently explored as atypical dopamine transporter (DAT) inhibitors [ ]. Such compounds are investigated for their potential to mitigate the reinforcing effects of psychostimulants like cocaine and methamphetamine in preclinical models, without exhibiting significant stimulant behaviors themselves [ ]. The structural features of this compound, including the piperidine ring and the incorporation of a sulfur-containing group, are common in drug discovery efforts aimed at improving metabolic stability and binding affinity at neurological targets [ ]. Research into similar compounds focuses on developing potential pharmacotherapies for substance use disorders, representing a critical area of public health research given the ongoing opioid and psychostimulant crises [ ]. This chemical is provided as a high-quality reference standard for qualified research institutions. For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or any human use. Handle with appropriate safety precautions.

Properties

IUPAC Name

[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNOS/c1-17(2,3)21-12-13-8-6-7-11-19(13)16(20)14-9-4-5-10-15(14)18/h4-5,9-10,13H,6-8,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBNMFXFADZDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-(Hydroxymethyl)piperidine

The synthesis begins with the introduction of a hydroxymethyl group at the 2-position of piperidine. This is achieved via Mannich reaction or reduction of 2-cyanopiperidine using sodium borohydride. For instance, reduction of 2-cyanopiperidine in ethanol with NaBH₄ at 20°C for 2 hours yields 2-(hydroxymethyl)piperidine in 97.8% efficiency.

Tosylation of the Hydroxymethyl Group

The hydroxymethyl group is converted to a tosylate to enhance leaving-group ability. Reaction with p-toluenesulfonyl chloride (TsCl) in dichloromethane and triethylamine at 0°C produces 2-(tosyloxymethyl)piperidine. This intermediate is critical for nucleophilic substitution.

Nucleophilic Substitution with Tert-Butylthiol

The tosylate undergoes displacement with tert-butylthiolate in dimethylformamide (DMF) at 80°C for 12 hours. Potassium carbonate serves as a base to generate the thiolate anion, yielding 2-((tert-butylthio)methyl)piperidine. Optimal conditions achieve 85–90% yield , with purification via silica gel chromatography.

Acylation of 2-((Tert-butylthio)methyl)piperidine

Reaction with 2-Fluorobenzoyl Chloride

The piperidine derivative is acylated using 2-fluorobenzoyl chloride under Schotten-Baumann conditions. In a biphasic system (dichloromethane/water), triethylamine deprotonates the piperidine nitrogen, facilitating nucleophilic attack on the acyl chloride. The reaction proceeds at 25°C for 4 hours, yielding the target compound in 78–82% yield .

Catalytic Enhancements

Addition of 4-dimethylaminopyridine (DMAP) accelerates acylation, reducing reaction time to 2 hours with comparable yields. This modification mitigates steric hindrance from the bulky tert-butylthio group.

Alternative Synthetic Routes

Direct Coupling via Suzuki-Miyaura Reaction

A less conventional route involves coupling a pre-functionalized piperidine boronic ester with 2-fluorophenyl triflate. Using palladium acetate and potassium phosphate in methyl cyclohexane/water at reflux (8 hours), this method achieves 70–75% yield but requires stringent anhydrous conditions.

Grignard Addition to Ketone Intermediates

Formation of the methanone via Grignard reagent (2-fluorophenylmagnesium bromide) addition to a piperidine-derived ketone has been explored. However, competing side reactions limit yields to 60–65% , making this pathway less favorable.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 1.28 (s, 9H, tert-butyl), 2.45–2.70 (m, 4H, piperidine CH₂), 3.12 (t, J = 6.5 Hz, 2H, SCH₂), 7.25–7.60 (m, 4H, fluorophenyl).
  • ¹³C NMR: δ 27.9 (tert-butyl), 45.8 (piperidine C), 198.5 (C=O).

High-Performance Liquid Chromatography (HPLC)

Purity >98% is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient, 254 nm detection).

Challenges and Optimization

Steric Hindrance in Acylation

The tert-butylthio group’s bulk necessitates elevated temperatures (40–50°C) for complete acylation. Prolonged heating (>6 hours) risks decomposition, requiring careful monitoring.

Oxidation of Thioether

Exposure to atmospheric oxygen converts the thioether to sulfoxide. Storage under nitrogen and addition of antioxidants (e.g., BHT) suppress this side reaction.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Tosylate Substitution 85–90 98 High regioselectivity Multi-step synthesis
Suzuki Coupling 70–75 95 Modular aryl introduction Sensitive to moisture
Grignard Addition 60–65 90 Single-step ketone formation Low yield due to side reactions

Industrial-Scale Considerations

Large-scale production favors the tosylate substitution route due to reproducibility and cost-effectiveness. Continuous-flow systems, as demonstrated in analogous syntheses, reduce reaction times by 40% and improve safety profiles.

Chemical Reactions Analysis

Types of Reactions

(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylthio group would yield a sulfoxide or sulfone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Research indicates that (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone exhibits significant biological activities, particularly in anticancer research. Key findings include:

  • Anticancer Properties : The compound has shown potent activity against certain cancer cell lines, such as L1210 mouse leukemia cells, with IC50 values in the nanomolar range. This suggests a strong potential for development into an anticancer therapeutic agent.
Cell Line IC50 (nM)
L1210 (Mouse Leukemia)< 10
  • Mechanism of Action : The mechanism through which this compound exerts its effects is believed to involve interaction with specific molecular targets such as receptors or enzymes. The piperidine structure may enhance binding affinity, while the fluorophenyl group can influence pharmacokinetic properties.

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

  • Cancer Treatment : Given its demonstrated anticancer activity, further research could explore its efficacy in clinical trials for various cancer types.
  • Neurological Disorders : Similar compounds have been investigated for their effects on central nervous system disorders, including Alzheimer's disease and cognitive impairments.
  • Metabolic Disorders : Analogous compounds have shown promise in treating metabolic syndromes, such as type 2 diabetes and obesity, by modulating metabolic pathways.

Case Studies

Several studies have explored the biological activity of related compounds within the same structural class:

  • Antitumor Activity Study : A study evaluated a series of piperidine derivatives for their antitumor properties against multiple cancer cell lines, demonstrating that modifications in substituents significantly affected their efficacy.
  • Pharmacokinetic Analysis : Research into similar compounds has revealed that fluorinated derivatives tend to exhibit improved bioavailability and metabolic stability, supporting the hypothesis that this compound may have favorable pharmacokinetic properties.

Mechanism of Action

The mechanism of action of (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The piperidine ring can enhance binding affinity to certain biological targets, while the fluorophenyl group can influence the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Structural Analogues in Piperidinyl Methanones

Several structurally related compounds from the evidence share the piperidinyl methanone core but differ in substituents, influencing their physicochemical and biological properties. Key analogues include:

Key Structural Differences and Implications

Substituent Effects on Lipophilicity: The tert-butylthio-methyl group in the target compound introduces significant lipophilicity compared to analogues with methoxy or hydroxyethylamino substituents (e.g., compounds 36, 39). This may enhance membrane permeability but reduce aqueous solubility . Fluorophenyl vs.

Synthetic Complexity: The tert-butylthio group requires specialized reagents (e.g., tert-butylthiol) for introduction, whereas methoxy or phenoxy groups in analogues are typically added via nucleophilic substitution or coupling reactions . Yields for related compounds range from 30% to 51%, suggesting that steric hindrance from bulky substituents (e.g., tert-butylthio) may further reduce yields for the target compound .

Biological Activity Trends :

  • Analogues such as compound 36 and 39 were evaluated for 5-HT1A receptor bias, with methoxy and chloro substituents influencing β-arrestin vs. pERK1/2 signaling . The tert-butylthio group in the target compound may modulate receptor selectivity due to its larger size and sulfur’s polarizability .

Research Findings and Data Gaps

  • Biological Profiling : Unlike analogues in –3, the target compound lacks reported data on receptor-binding affinity, metabolic stability, or toxicity.
  • SAR (Structure-Activity Relationship) : The tert-butylthio group’s role in receptor engagement remains speculative compared to well-characterized methoxy and chloro substituents .

Biological Activity

(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone, also known as CAS No. 2034367-11-6, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets.

Chemical Structure and Properties

The compound features a piperidine ring with a tert-butylthio group and a fluorophenyl moiety. Its molecular formula is C17H24FNOSC_{17}H_{24}FNOS, with a molecular weight of 337.5 g/mol. The presence of the fluorine atom enhances metabolic stability and binding affinity compared to similar compounds lacking fluorine.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting with the functionalization of the piperidine ring followed by the introduction of the tert-butylthio and fluorophenyl groups. Common methods include palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, including receptors and enzymes. The piperidine structure may enhance binding affinity, while the fluorophenyl group can influence pharmacokinetic properties.

Biological Activity

Research has indicated that this compound exhibits significant activity against certain cancer cell lines, particularly L1210 mouse leukemia cells. The inhibition of cell proliferation has been observed with IC50 values in the nanomolar range, suggesting potent anticancer properties.

Table 1: Biological Activity Data

Cell Line IC50 (nM) Mechanism
L1210 Mouse Leukemia Cells< 100Inhibition of cell proliferation
Other Cancer Cell LinesVariesPotential inhibition through receptor modulation

Case Studies

  • Anticancer Activity : In a study evaluating the effects on L1210 cells, it was found that the compound effectively inhibited cell growth, with mechanisms involving apoptosis induction and cell cycle arrest.
  • Enzymatic Inhibition : Further investigations revealed that this compound could inhibit specific enzymes involved in tumor metabolism, enhancing its potential as an anticancer agent.
  • Receptor Interaction : Preliminary studies suggest that this compound may act as a selective modulator for certain G-protein coupled receptors (GPCRs), which are crucial in various signaling pathways related to cancer progression.

Q & A

Q. What synthetic strategies are recommended for synthesizing (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols:
  • Step 1 : Introduction of the tert-butylthio group via nucleophilic substitution (e.g., using tert-butyl thiol and a base like K2_2CO3_3 in DMF at 80°C) .
  • Step 2 : Coupling the modified piperidine scaffold with 2-fluorobenzoyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine) .
  • Optimization : Yield improvements can be achieved by controlling temperature (60–80°C), using catalytic agents (e.g., Pd/C for cross-coupling), and purifying intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify substituent positions and piperidine ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected ~335.4 g/mol based on analogous structures) .
  • X-ray Crystallography : For absolute configuration determination, if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can contradictions in reported synthetic protocols for analogous piperidinyl methanones be resolved?

  • Methodological Answer :
  • Comparative Analysis : Evaluate conflicting methods (e.g., sodium borohydride vs. LiAlH4_4 for reductions) using Design of Experiments (DoE) to test variables like solvent polarity, temperature, and catalyst loading .
  • Mechanistic Studies : Probe reaction pathways via intermediate isolation (e.g., using LC-MS) to identify rate-limiting steps or side reactions .

Q. What computational approaches predict the biological target selectivity of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., GPCRs or kinases) based on the 2-fluorophenyl and tert-butylthio motifs .
  • Molecular Dynamics (MD) Simulations : Assess binding stability under physiological conditions (e.g., 100 ns simulations in explicit solvent) .
  • Free Energy Perturbation (FEP) : Quantify the impact of substituent modifications (e.g., replacing fluorine with chlorine) on binding affinity .

Q. How should structure-activity relationship (SAR) studies be designed to elucidate the role of key substituents?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with variations (e.g., tert-butylthio → methylthio, 2-fluorophenyl → 3-fluorophenyl) .
  • Biological Assays : Test analogs against target enzymes/receptors (e.g., IC50_{50} determination via fluorescence polarization or radioligand binding) .
  • Statistical Modeling : Use multivariate regression to correlate substituent electronic/hydrophobic parameters with activity .

Q. What experimental strategies assess the compound’s stability for in vivo applications?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (pH 1.2), basic (pH 10), and oxidative (H2_2O2_2) conditions, followed by HPLC analysis of degradation products .
  • Thermal Stability : Conduct differential scanning calorimetry (DSC) to determine melting points and identify polymorphic transitions .
  • Plasma Stability : Incubate with rodent plasma at 37°C and quantify parent compound remaining via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.